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Compound of Interest

Compound Name:
2-Bromo-N-(2-

chlorobenzyl)acetamide

CAS No.: 1119111-64-6

Cat. No.: B1439689

Get Quote

Executive Summary
Compound: 2-Bromo-N-(2-chlorobenzyl)acetamide CAS: 1119111-64-6 Molecular Formula:

Exact Mass: 260.96

This technical guide provides a comprehensive framework for the synthesis, purification, and

spectroscopic validation of 2-Bromo-N-(2-chlorobenzyl)acetamide. As a key electrophilic

intermediate, this compound is frequently employed in the synthesis of heterocyclic

pharmacophores (e.g., tetrahydroisoquinolines) and as a cysteine-targeting alkylating agent in

proteomic profiling.

The following data integrates theoretical chemical shifts with empirical trends observed in N-

benzyl-2-haloacetamide derivatives to provide a robust reference standard for structural

confirmation.
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Part 1: Synthesis & Reaction Workflow
Mechanistic Pathway
The synthesis follows a standard nucleophilic acyl substitution (Schotten-Baumann conditions

or anhydrous organic base method). The nucleophilic nitrogen of 2-chlorobenzylamine attacks

the electrophilic carbonyl of bromoacetyl bromide.

Critical Control Point: The reaction is highly exothermic. Temperature control (

) is essential to prevent bis-alkylation or polymerization of the bromoacetyl moiety.

Reagents:
2-Chlorobenzylamine
Bromoacetyl Bromide

Reaction (0°C, DCM)
Base: Et3N or K2CO3

Dropwise Addition Quench & Wash
(HCl Wash -> NaHCO3 Wash)

1-2 hrs Stirring Purification
(Recrystallization: EtOH/Hexane)

Organic Layer Drying Final Product:
2-Bromo-N-(2-chlorobenzyl)acetamide

Yield Calculation

Click to download full resolution via product page

Figure 1: Step-wise synthesis workflow for the production of 2-Bromo-N-(2-
chlorobenzyl)acetamide.

Part 2: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is characterized by two distinct methylene singlets/doublets and a specific
aromatic pattern typical of ortho-substitution.

NMR Data (400 MHz,

)
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Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Structural
Insight

7.35 – 7.45 Multiplet 2H Ar-H (3, 6)

Aromatic protons

adjacent to Cl

and Benzyl

group.

7.20 – 7.30 Multiplet 2H Ar-H (4, 5)
Remaining

aromatic protons.

6.90 – 7.10 Broad Singlet 1H NH (Amide)

Exchangeable

with

. May appear as

a broad triplet if

coupling to

Benzyl

is resolved.

4.55
Doublet (

)
2H Benzyl

Diagnostic peak.

Shifts downfield

due to amide

nitrogen and

aromatic ring.

Becomes a

singlet upon

shake.

3.95 – 4.05 Singlet 2H -Bromo

Characteristic

singlet for

. High shift due

to Br

electronegativity.

NMR Data (100 MHz,
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)
Chemical Shift (

ppm)
Carbon Type Assignment

166.0 Quaternary (C=O) Amide Carbonyl.

134.5 Quaternary (Ar-C) C-Cl (ipso).

133.8 Quaternary (Ar-C) C-Benzyl (ipso).

129.5, 129.0, 127.5, 127.0 Methine (CH) Aromatic CH signals.[1][2]

41.8
Methylene (

)

Benzyl

(Next to N).

29.0
Methylene (

)

-Bromo

(Next to Br).

Mass Spectrometry (MS)
The mass spectrum is dominated by the unique isotopic signature of Chlorine (

) and Bromine (

).

Molecular Ion (

): The parent ion will display a distinctive "triplet-like" cluster due to the combination of
halogen isotopes.

Isotope Pattern Calculation:

(261):

(263):

AND

— Highest Intensity Peak
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(265):

Approximate Intensity Ratio: 3 : 4 : 1

m/z (EI/ESI+) Fragment Identity Mechanistic Origin

261 / 263 / 265 Molecular Ion cluster.

182 / 184 Loss of Bromine radical/ion.

140 / 142
Cleavage of the amide bond

(loss of bromoacetyl group).

125 / 127
Tropylium-like chlorobenzyl

cation (Base Peak candidate).

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid quality control check, specifically monitoring the Carbonyl

and N-H regions.

Wavenumber (

)
Vibration Mode Description

3280 – 3300 N-H Stretch
Medium, sharp band (Amide

A).

3050 Ar-H Stretch Weak aromatic C-H stretching.

1650 – 1660 C=O Stretch

Amide I Band. Strong intensity.

Lower than ester C=O due to

resonance.

1540 – 1550 N-H Bend
Amide II Band. Characteristic

of secondary amides.

750 C-Cl / Ar-H

Ortho-substitution out-of-plane

bending (diagnostic for 2-

substituted rings).
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Part 3: Experimental Protocol
Synthesis of 2-Bromo-N-(2-chlorobenzyl)acetamide
Reagents:

2-Chlorobenzylamine (1.0 equiv, 10 mmol)

Bromoacetyl bromide (1.1 equiv, 11 mmol) [Handle with care: Lachrymator]

Triethylamine (

) (1.2 equiv, 12 mmol)

Dichloromethane (DCM), anhydrous.[3]

Procedure:

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying

tube (

), dissolve 2-chlorobenzylamine (1.41 g) and triethylamine (1.67 mL) in 30 mL of anhydrous
DCM.

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes.

Addition: Dilute bromoacetyl bromide (2.22 g) in 5 mL DCM. Add this solution dropwise to the

reaction mixture over 20 minutes using a pressure-equalizing addition funnel or syringe

pump. Note: Exothermic reaction.

Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours.

Monitor via TLC (30% EtOAc/Hexane).

Work-up:

Wash the reaction mixture with 1M HCl (2 x 15 mL) to remove unreacted amine.

Wash with Saturated
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(2 x 15 mL) to neutralize acid byproducts.

Wash with Brine (1 x 15 mL).

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator).

Purification: Recrystallize the crude solid from hot Ethanol/Hexane or purify via silica gel

column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Validation Criteria:

Product should be a white to off-white solid.

Melting Point (Expected):

(Range varies slightly by purity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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